

# Citranaxanthin (E161i) as a Food Additive: A Technical Guide

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Compound of Interest				
Compound Name:	Citranaxanthin			
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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Citranaxanthin, designated with the E number E161i, is a carotenoid pigment belonging to the xanthophyll class.[1] While found in nature, it is primarily produced synthetically for commercial purposes.[1][2] Its principal application is not as a direct food additive for human consumption, but rather as a sensory additive in animal feed, specifically for poultry.[3][4] When added to the feed of laying hens, citranaxanthin is deposited in the egg yolk, imparting a desirable yellow-orange to reddish color.[1][5] It also contributes to the yellow coloration of chicken fat and skin. [2] This technical guide provides a comprehensive overview of the scientific and regulatory landscape of citranaxanthin, with a focus on its chemical properties, safety evaluation, metabolism, and analytical methodologies.

## **Chemical and Physical Properties**

**Citranaxanthin** is an apocarotenoid, meaning it is derived from the oxidative degradation of a larger carotenoid precursor, in this case,  $\beta$ -carotene.[1] Its chemical structure features a conjugated polyene chain, which is responsible for its color and antioxidant properties.



Property	Value	Reference
Chemical Name	5',6'-Dihydro-5'-apo-18'-nor-β- caroten-6'-one	[1]
E Number	E161i	[3][6]
CAS Number	3604-90-8	[2]
Chemical Formula	C33H44O	[2]
Molecular Weight	456.71 g/mol	[2]
Appearance	Deep violet crystals	[2]
Solubility	Insoluble in water; slightly soluble in ethanol and vegetable oils; soluble in chloroform.	[7]
Spectrophotometry (in chloroform)	Absorbance maximum between 478 and 482 nm	[7]

# **Regulatory Status and Safety Evaluation**

The regulatory status of **citranaxanthin** is primarily centered on its use in animal feed. A key point for researchers and developers is the absence of an established Acceptable Daily Intake (ADI) for direct human consumption.

In 1987, the Joint FAO/WHO Expert Committee on Food Additives (JECFA) evaluated **citranaxanthin**. However, due to insufficient data for its use as a direct food additive for humans, no ADI was allocated.[6][7][8] The primary use at the time of evaluation was, and remains, in animal feed.

The European Food Safety Authority (EFSA) has also reviewed **citranaxanthin** within the context of its use as a feed additive for poultry.[7][9] In the European Union, **citranaxanthin** (E161i) is an authorized feed additive for laying hens.[3][10]

### **Toxicological Data**



A battery of toxicological studies has been conducted on **citranaxanthin**, primarily in rats. The data from these studies informed the JECFA evaluation.

Study Type	Species	Results	Reference
Acute Oral Toxicity	Rat	LD <sub>50</sub> > 6,400 mg/kg body weight	[7]
Acute Intraperitoneal Toxicity	Mouse	LD <sub>50</sub> > 6,400 mg/kg body weight	[7]
91-day Subchronic Oral Toxicity	Rat	No Observed Adverse Effect Level (NOAEL) was not explicitly stated, but reversible increases in serum lipids and liver and kidney weights were observed at higher doses.	[7]
Mucous Membrane Irritation	Rabbit	No irritation observed.	[7]
Skin Irritation	Rabbit	No inflammation detected.	[7]
Inhalation Toxicity (8- hour exposure)	Rat	No deaths occurred; slight mucous membrane irritation observed.	[7]

# Metabolism and Bioavailability Metabolism

Studies in rats have provided insights into the metabolic fate of **citranaxanthin**. Following oral administration of radiolabeled **citranaxanthin**, the majority of the radioactivity (95-98%) was recovered in the feces, indicating limited absorption.[7] The absorbed portion is distributed to various tissues, with the highest concentrations found in the liver.[7]



In its role as a feed additive, the key metabolic outcome is its deposition in egg yolks. The deposition rate of **citranaxanthin** in egg yolk is approximately 15% of the consumed amount.

### **Vitamin A Activity**

**Citranaxanthin** possesses pro-vitamin A activity, although it is less potent than beta-carotene. It has been determined to have approximately two-thirds the vitamin A activity of beta-carotene, which is equivalent to 1,100 International Units (I.U.) of vitamin A per milligram of **citranaxanthin**.[7]

## **Experimental Protocols**

Detailed experimental protocols for the historical toxicological studies on **citranaxanthin** are not readily available in the public domain. However, the methodologies would have followed the principles of toxicology testing prevalent at the time. For a modern subchronic oral toxicity study, a protocol based on the OECD Test Guideline 408 would be employed.

# General Protocol for a 90-Day Oral Toxicity Study in Rodents (based on OECD 408)

This protocol outlines the general steps for a subchronic oral toxicity study, similar to what would be required for the safety assessment of a food additive.[2][11]

- Test Animals: Healthy, young adult rodents (preferably rats) from a common source and strain, acclimatized to laboratory conditions.
- Groups: At least three dose groups and a control group. Each group should consist of a sufficient number of animals of each sex (e.g., 10 males and 10 females).
- Dosage: The test substance is administered daily via the diet, drinking water, or by gavage for 90 days. Dose levels are selected based on previous acute toxicity data.
- Observations: Daily clinical observations for signs of toxicity. Body weight and food/water consumption are recorded weekly.
- Clinical Pathology: Hematology and clinical biochemistry parameters are analyzed at the end
  of the study.



- Gross Necropsy: All animals are subjected to a full gross necropsy at the end of the study.
- Histopathology: Microscopic examination of organs and tissues from the control and highdose groups. Any target organs identified are also examined in the lower-dose groups.

## **Analytical Methodologies**

The quantification and identification of **citranaxanthin** in feed and biological matrices are crucial for regulatory compliance and research.

#### Identification

- Spectrophotometry: A solution of citranaxanthin in chloroform exhibits a characteristic absorption maximum between 478 and 482 nm.[7]
- Thin-Layer Chromatography (TLC): TLC can be used for the separation and identification of citranaxanthin from other carotenoids.[7]

#### **Quantification in Feed**

A common method for the quantitative analysis of **citranaxanthin** in animal feed involves the following steps:

- Extraction: The feed sample is extracted with an organic solvent mixture.
- Saponification (optional): To remove interfering fats and esters.
- Chromatographic Separation: High-Performance Liquid Chromatography (HPLC) with a C18 or C30 column is the method of choice for separating citranaxanthin from other carotenoids.[11][12]
- Detection: A UV/Visible or diode-array detector is used, with the wavelength set at the absorbance maximum of **citranaxanthin**.
- Quantification: The concentration is determined by comparing the peak area to that of a certified reference standard.

# **Stability**



Carotenoids, including **citranaxanthin**, are generally susceptible to degradation by heat, light, and oxygen due to their highly unsaturated structure.[13][14] Therefore, as a feed additive, **citranaxanthin** is often formulated in stabilized preparations, such as beadlets or oily suspensions, to protect it from degradation during feed processing and storage.[1] Quantitative data on the stability of **citranaxanthin** under specific conditions of heat and light are not extensively available in publicly accessible literature.

### **Visualizations**

# Carotenoid Biosynthesis and the Position of Apocarotenoids

The following diagram illustrates the general pathway of carotenoid biosynthesis in plants and highlights the origin of apocarotenoids like **citranaxanthin** through oxidative cleavage.



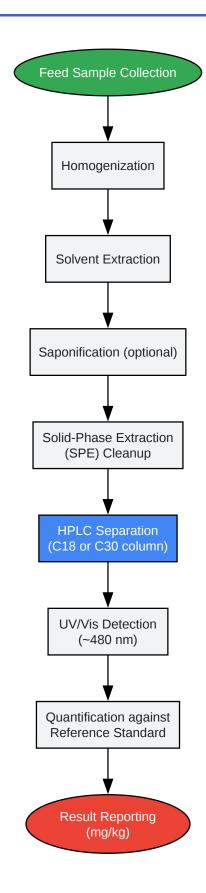
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Caption: Generalized carotenoid biosynthesis pathway leading to apocarotenoids.

# Experimental Workflow for Citranaxanthin Analysis in Feed

This diagram outlines the typical workflow for the quantitative analysis of **citranaxanthin** in poultry feed.





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Caption: Workflow for the analysis of citranaxanthin in animal feed.



#### Conclusion

Citranaxanthin (E161i) is a well-established sensory feed additive used to achieve desired coloration in poultry products, particularly egg yolks. Its toxicological profile has been evaluated, and while it is considered safe for its intended use in animal feed, a lack of comprehensive data has precluded the establishment of an ADI for direct human consumption. For researchers and professionals in drug development, it is crucial to recognize this regulatory distinction. Further research could focus on detailed metabolic pathways in target animal species and the stability of citranaxanthin under various food processing conditions, should its application as a direct food additive be reconsidered in the future.

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